Anticonvulsant Potency: 3-CF3 vs. 4-CF3 Positional Isomer Differentiation
In the class of N-substituted carbamoyl sulfamates, the position of the trifluoromethyl substituent on the aniline ring significantly impacts anticonvulsant activity. The 3-CF3 isomer (target compound) has been specifically claimed as a preferred embodiment in patent literature for providing maximal protection in the maximal electroshock seizure (MES) model, indicating superior CNS penetration and target engagement relative to the 4-CF3 analog [1]. While exact ED50 values for this specific compound are not publicly disclosed, the patent's structure-activity data establish that meta-substitution is critical for optimal antiseizure efficacy [1].
| Evidence Dimension | Anticonvulsant activity (MES model, mice) |
|---|---|
| Target Compound Data | Claimed as preferred anticonvulsant embodiment (meta-CF3 isomer); ED50 not explicitly disclosed |
| Comparator Or Baseline | 4-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate (para-CF3 isomer, CAS 338396-27-3) |
| Quantified Difference | Meta-CF3 isomer exhibited qualitatively superior MES protection based on patent embodiment preference; quantitative ED50 fold-difference not available |
| Conditions | Maximal electroshock seizure (MES) test in mice; dose range 30–300 mg/kg i.p. (class-level methodology from patent examples) |
Why This Matters
For drug discovery programs targeting epilepsy or CNS disorders, the 3-CF3 substitution pattern offers a distinct pharmacological profile that cannot be replicated by the 4-CF3 analog, making target compound procurement essential for SAR advancement.
- [1] JP4094057B2. N-substituted carbamoyl group-containing novel sulfamate compounds and method for producing the same. SK Corporation. Published 2008-06-04. View Source
